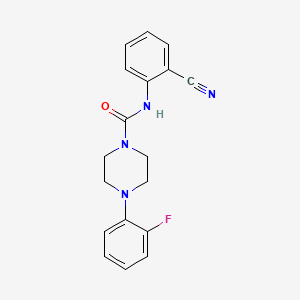![molecular formula C23H32N2O B6071715 2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)
2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that is used in scientific research for its potential therapeutic effects. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in the regulation of mood, anxiety, and pain. The compound has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
The compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and anxiety. The compound has also been found to increase levels of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. The compound has also been extensively studied and has a well-established safety profile. However, the compound has some limitations for use in lab experiments. It is a psychoactive drug, which means that it can affect the behavior of animals in experiments. The compound also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One direction is to investigate its potential therapeutic effects in the treatment of mental health disorders, such as anxiety and depression. Another direction is to investigate its potential use in pain management. Further research is also needed to fully understand its mechanism of action and to investigate its long-term effects.
Métodos De Síntesis
The synthesis of 2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves the reaction of 3-methylbenzyl chloride with 3-phenylpropylamine in the presence of sodium hydride. The resulting intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol to produce the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic effects. It has been found to have anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of various mental health disorders. The compound has also been found to have analgesic properties and has been investigated for its potential use in pain management.
Propiedades
IUPAC Name |
2-[4-[(3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-20-7-5-10-22(17-20)18-24-14-15-25(23(19-24)12-16-26)13-6-11-21-8-3-2-4-9-21/h2-5,7-10,17,23,26H,6,11-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPHYYWZXMZPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethyl-1-piperazinyl)-3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6071633.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6071637.png)
![4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6071642.png)

![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B6071658.png)
![2-[2-amino-1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6071663.png)
![3-[(acetyloxy)methyl]-7-({5-[(3-methyl-4-nitrophenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6071682.png)

![4-[4-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B6071692.png)
![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6071710.png)
![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)
![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)